1,7-Difluoronaphthalene
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Overview
Description
1,7-Difluoronaphthalene is an organofluorine compound derived from naphthalene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 7 positions. This compound is part of the broader class of difluoronaphthalenes, which are known for their unique chemical properties and applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Difluoronaphthalene can be synthesized through several methods. One common approach involves the selective fluorination of naphthalene derivatives. For instance, the diazotization of 1-naphthylamine followed by fluorination using fluorine-containing compounds such as fluoboric acid or fluorophosphoric acid can yield this compound . The reaction conditions typically involve acidic environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve high-purity products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1,7-Difluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Lithiation: Lithiation using butyllithium (BuLi) allows for further functionalization of the naphthalene ring.
Common Reagents and Conditions:
Nitration: Using nitric acid and sulfuric acid to introduce nitro groups.
Bromination: Employing bromine or N-bromosuccinimide (NBS) for bromination reactions.
Acylation: Using acyl chlorides in the presence of aluminum chloride (AlCl3) as a catalyst.
Major Products:
Nitro Derivatives: Such as 6,7-difluoro-1-nitronaphthalene.
Bromo Derivatives: Such as 1-bromo-6,7-difluoronaphthalene.
Acyl Derivatives: Such as 1-(6,7-difluoronaphthalen-1-yl) ethanones.
Scientific Research Applications
1,7-Difluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its unique chemical properties.
Materials Science: Utilized in the synthesis of advanced materials, including liquid crystals and polymers, due to its stability and electronic properties
Mechanism of Action
The mechanism of action of 1,7-difluoronaphthalene involves its interaction with various molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other compounds. This property is particularly useful in the design of pharmaceuticals and materials with specific electronic characteristics .
Comparison with Similar Compounds
2,3-Difluoronaphthalene: Another difluoronaphthalene isomer with fluorine atoms at the 2 and 3 positions.
1,8-Difluoronaphthalene: Fluorine atoms are located at the 1 and 8 positions, affecting its chemical properties and reactivity
Uniqueness: 1,7-Difluoronaphthalene is unique due to the specific positioning of the fluorine atoms, which can lead to distinct electronic and steric effects compared to other isomers. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties, resulting from the specific placement of fluorine atoms, make it a valuable building block in organic synthesis, materials science, and pharmaceutical research. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in advanced scientific applications.
Properties
Molecular Formula |
C10H6F2 |
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Molecular Weight |
164.15 g/mol |
IUPAC Name |
1,7-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
InChI Key |
CFDBLWPUDFGNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)F |
Origin of Product |
United States |
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